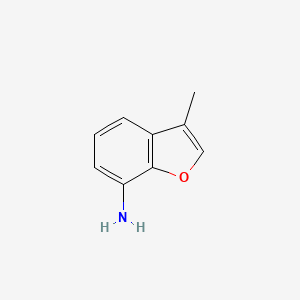
1,1-Dimethylethyl 2-amino-5-(1-methylethyl)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a propan-2-yl substituent on the thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources like elemental sulfur or thiourea.
Introduction of Substituents: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines or ammonia.
Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative of the thiophene with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and ester groups, respectively. Common reagents include halogens, alkyl halides, and nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide), nucleophiles (e.g., ammonia, alcohols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene derivatives with modified amino or ester groups.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amino and ester groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of a propan-2-yl group.
Tert-butyl 2-amino-5-ethylthiophene-3-carboxylate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Tert-butyl 2-amino-5-(tert-butyl)thiophene-3-carboxylate: Similar structure but with a tert-butyl group instead of a propan-2-yl group.
Uniqueness
Tert-butyl 2-amino-5-(propan-2-yl)thiophene-3-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological applications.
Propiedades
Fórmula molecular |
C12H19NO2S |
|---|---|
Peso molecular |
241.35 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-5-propan-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H19NO2S/c1-7(2)9-6-8(10(13)16-9)11(14)15-12(3,4)5/h6-7H,13H2,1-5H3 |
Clave InChI |
GHTIWTCTFMMYIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(S1)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)


![Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)

![4-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13510958.png)
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-phenylbutanoic acid](/img/structure/B13510959.png)
